

Structural Analogs of CHM-FUBIATA: A Technical Guide

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Compound of Interest

Compound Name: *Chm-fubiata*

Cat. No.: *B10855701*

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Introduction

CHM-FUBIATA, with the formal name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid.[1] This technical guide provides an in-depth overview of its structural analogs, focusing on their pharmacological properties, metabolic pathways, and the experimental methodologies used for their characterization. Due to the limited publicly available data on **CHM-FUBIATA** itself, this guide will heavily leverage information from its close structural analogs, primarily ADB-FUBIATA and CH-PIATA, to provide a comprehensive understanding of this class of compounds.

Chemical Structures and Properties

The core structure of these analogs consists of an indole ring, an acetamide linker, and various substituent groups that significantly influence their pharmacological activity.

Compound	Chemical Name	Molecular Formula	Molecular Weight (g/mol)
CHM-FUBIATA	N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide	C ₂₄ H ₂₇ FN ₂ O	378.5
ADB-FUBIATA	N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide	C ₂₃ H ₂₆ FN ₃ O ₂	395.5
CH-PIATA	N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide	C ₂₃ H ₃₄ N ₂ O	354.5

Pharmacological Activity

The primary mechanism of action for synthetic cannabinoids is through the activation of cannabinoid receptors CB1 and CB2. The potency and efficacy of these compounds are critical determinants of their physiological effects.

Cannabinoid Receptor Activation

Data on the direct cannabinoid receptor binding affinity (K_i) for **CHM-FUBIATA** is not readily available in the scientific literature. However, the activity of its analogs has been characterized using β -arrestin2 recruitment assays, which measure the functional consequence of receptor activation.

Compound	Receptor	Potency (EC50)	Efficacy (Emax)
ADB-FUBIATA	CB1	635 nM	141% (relative to CP55,940)[2][3]
CB2	Almost inactive[2][4]	-	
CH-PIATA	CB1 & CB2	Weak activity with signs of antagonism	-
ADB-FUBICA (a related carboxamide analog)	CB1	2.6 nM	-
CB2	3.0 nM	-	

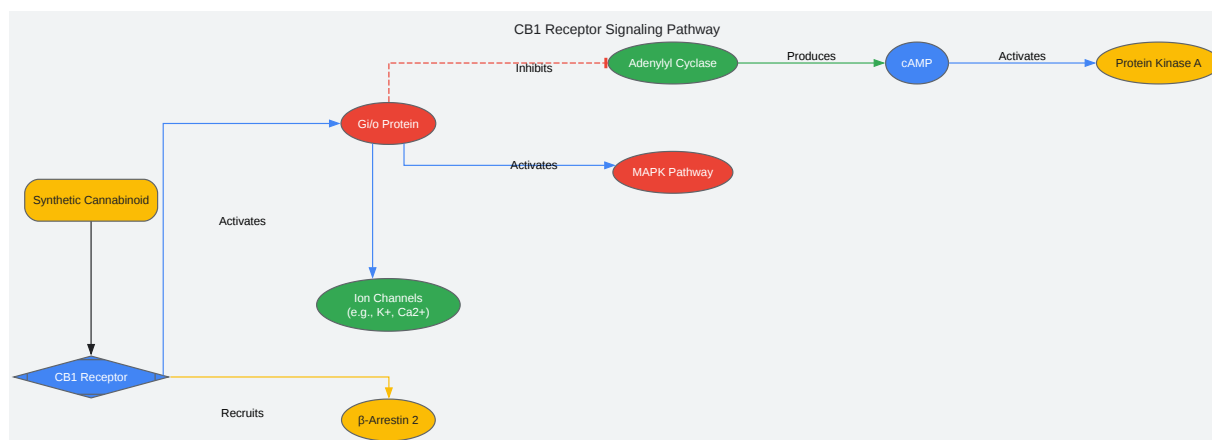
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a biological response halfway between the baseline and the maximum. A lower EC50 value indicates a higher potency.

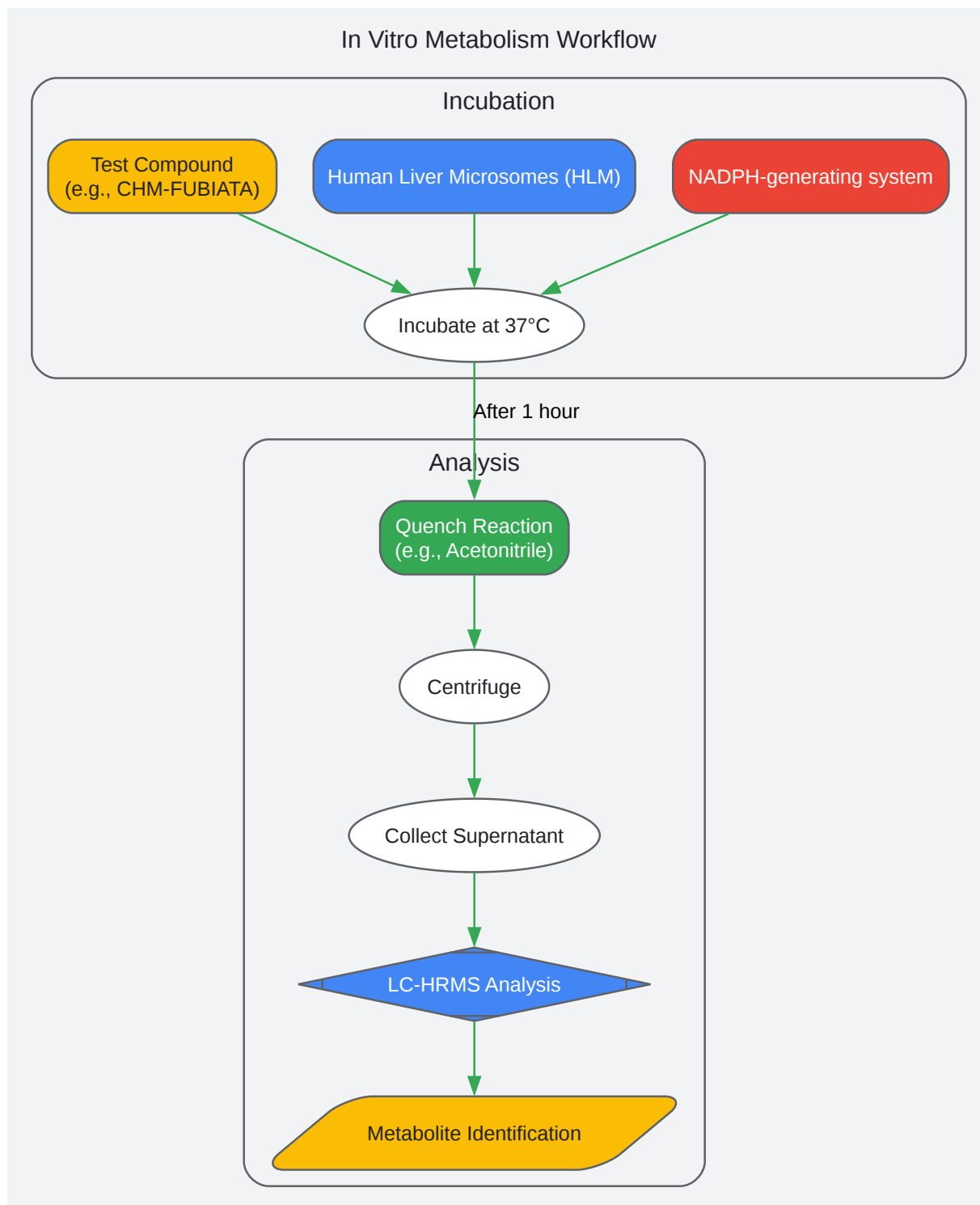
Emax (maximum effect) represents the maximum response achievable by a drug.

The data indicates that ADB-FUBIATA is a potent and full agonist at the CB1 receptor, with significantly lower activity at the CB2 receptor. In contrast, CH-PIATA exhibits weak activity at both receptors. The high potency of the related compound ADB-FUBICA at both CB1 and CB2 receptors highlights how small structural modifications can dramatically alter pharmacological profiles.

Signaling Pathways

The activation of the CB1 receptor by synthetic cannabinoids initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to Gi/o proteins.





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References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": ADB-FUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADB-FUBIATA - Wikipedia [en.wikipedia.org]
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